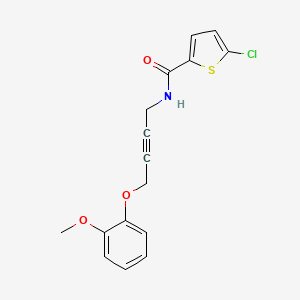

5-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide is a synthetic compound with potential applications in scientific research. This compound is also known as GSK2334470 and has been studied for its potential therapeutic effects on cancer and other diseases.

Scientific Research Applications

Antimicrobial Applications

The synthesis of thiophene derivatives has been explored for their antimicrobial properties. For instance, a study on the facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones highlighted their potential as a new class of antimicrobial agents. These compounds were tested for their ability to reduce biofilm formation by the marine bacterium V. harveyi, demonstrating significant biofilm-reducing capacity for most compounds tested (Benneche et al., 2011).

Anti-Inflammatory and Analgesic Agents

Another study synthesized novel compounds derived from visnaginone and khellinone, exploring their use as anti-inflammatory and analgesic agents. These compounds showed high inhibitory activity on COX-2 selectivity, comparable to standard drugs, indicating their potential for therapeutic applications (Abu‐Hashem et al., 2020).

Molecular Docking and Quantum Chemical Calculations

Research involving molecular docking and quantum chemical calculations has been conducted to understand the interactions and properties of similar compounds at the molecular level. Such studies provide insights into the biological effects and potential applications of these compounds in pharmaceuticals and other fields (Viji et al., 2020).

Synthesis and Characterization for Biological Evaluation

The synthesis and characterization of thiophene derivatives for biological evaluation and molecular docking studies have been another area of interest. These studies aim to develop compounds with specific biological activities, such as antimicrobial, by modifying their chemical structures and analyzing their interactions with biological targets (Talupur et al., 2021).

Mechanism of Action

Mode of Action

The mode of action involves the compound’s interaction with its targets. While precise details remain elusive, we can speculate based on related compounds. For instance, doxorubicin, a structurally distinct anticancer drug, disrupts topoisomerase-II-mediated DNA repair and intercalates into DNA . It’s possible that our compound shares similar mechanisms, but this requires experimental validation.

Action Environment

Environmental factors play a role:

: Ambeed, Inc. - 4-tert-Butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidin-4-yl)benzenesulfonamide : Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro …)

properties

IUPAC Name |

5-chloro-N-[4-(2-methoxyphenoxy)but-2-ynyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3S/c1-20-12-6-2-3-7-13(12)21-11-5-4-10-18-16(19)14-8-9-15(17)22-14/h2-3,6-9H,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPRJEMUPHFIHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2751788.png)

![3-(2-(azepan-1-yl)ethyl)-6-(3-hydroxypropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2751789.png)

![Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2751791.png)

![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2751794.png)

![1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl-](/img/structure/B2751795.png)

![[4-(Hexyloxy)phenyl]methanol](/img/structure/B2751808.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2751809.png)